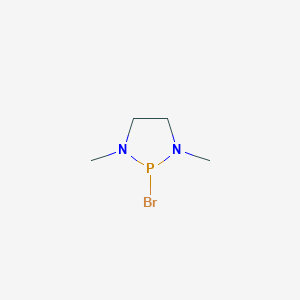
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom The presence of a bromine atom and two methyl groups further defines its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaphospholidine with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent diazaphospholidine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phosphine oxides or phosphonates.
Reduction: Formation of 1,3-dimethyl-1,3,2-diazaphospholidine.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can coordinate with various metal ions, forming stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1,3,2-diazaphospholidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethyl-1,3,2-diazaphospholidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine: Contains a phenyl group, which alters its chemical behavior and applications.
Uniqueness
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex compounds and materials.
Propiedades
Número CAS |
64202-24-0 |
|---|---|
Fórmula molecular |
C4H10BrN2P |
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
2-bromo-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C4H10BrN2P/c1-6-3-4-7(2)8(6)5/h3-4H2,1-2H3 |
Clave InChI |
GVLHQPPVSRWBTQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(P1Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



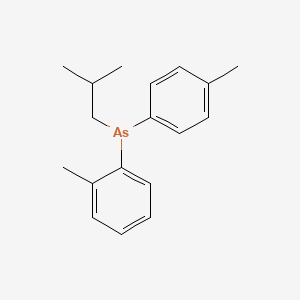
![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
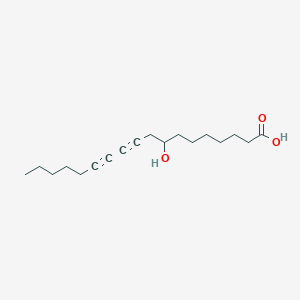
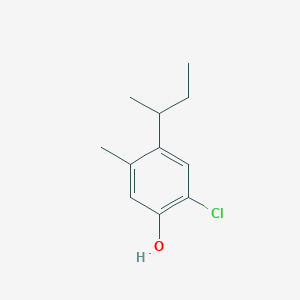
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
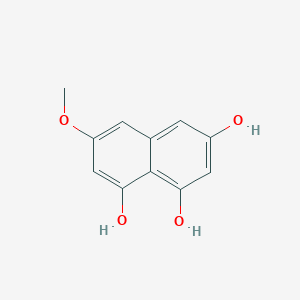
![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)

![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
